

An In-depth Technical Guide to the Chemical Properties of Sodium 5-hydroxypentanoate

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Compound of Interest

Compound Name: **Sodium 5-hydroxypentanoate**

Cat. No.: **B3041810**

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This guide provides a comprehensive technical overview of **Sodium 5-hydroxypentanoate**, a versatile molecule with significant potential in chemical synthesis and pharmaceutical sciences. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Core Molecular Identity and Physicochemical Characteristics

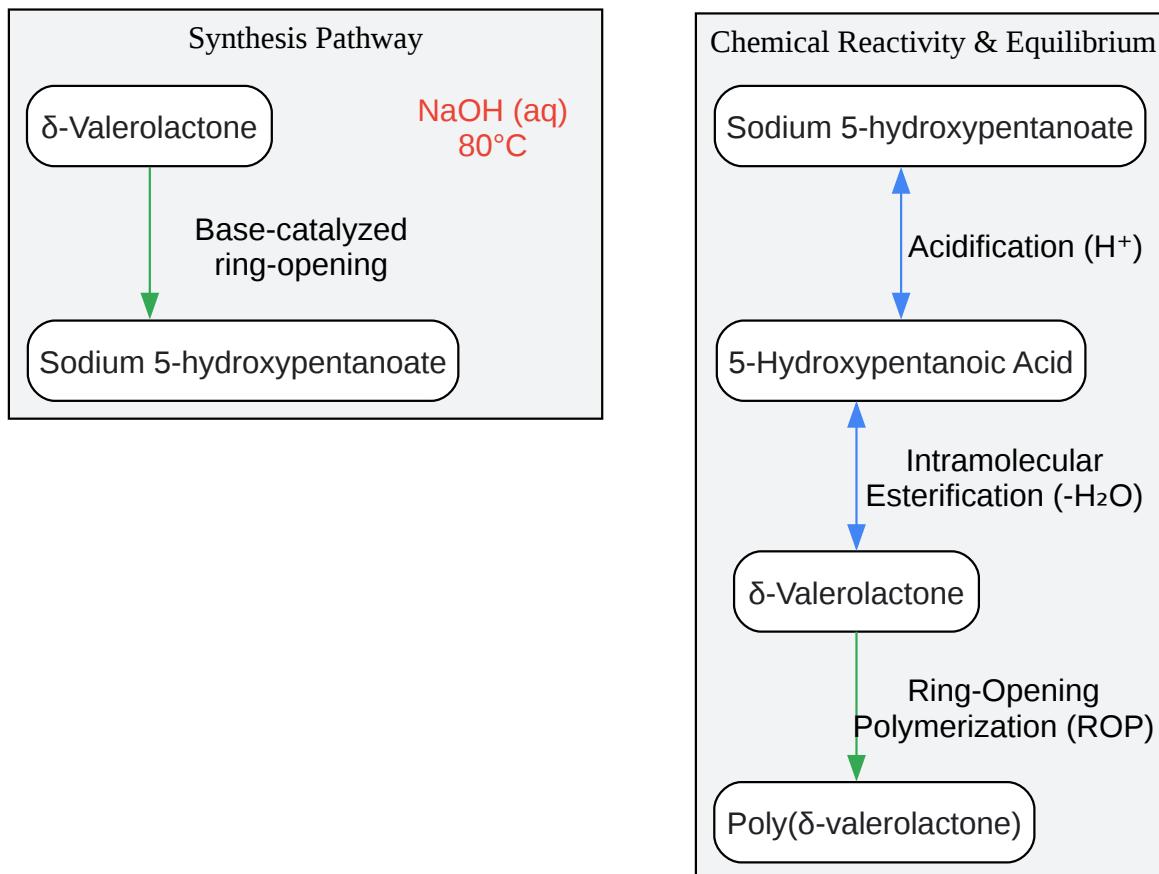
Sodium 5-hydroxypentanoate (CAS RN: 37435-69-1) is the sodium salt of 5-hydroxypentanoic acid.^{[1][2]} This bifunctional molecule, containing both a terminal hydroxyl group and a carboxylate salt, possesses a unique hydrophilic character that underpins many of its applications.^{[3][4]} Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	37435-69-1	[1] [5]
Molecular Formula	C ₅ H ₉ NaO ₃	[1] [6] [7]
Molecular Weight	140.11 g/mol	[1] [3]
IUPAC Name	sodium;5-hydroxypentanoate	[1] [6]
Synonyms	Sodium 5-hydroxyvalerate, 5-Hydroxypentanoic acid sodium salt	[5] [7]
Appearance	White to off-white solid	[2] [5]
Melting Point	162-164 °C	[5]
pKa (of parent acid)	~4.5	[8]
Solubility	Slightly soluble in DMSO (with heating) and Methanol	[5]
Storage	Room temperature, dry, inert atmosphere	[3] [5]

The presence of the terminal hydroxyl group and the ionic carboxylate makes the molecule significantly water-soluble. The pKa of the parent carboxylic acid, approximately 4.5, is a critical parameter.[\[8\]](#) This indicates that in aqueous solutions with a pH above ~6.5, the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form, enhancing its utility in physiological and aqueous formulations.

Synthesis, Reactivity, and Mechanistic Considerations

The chemical behavior of **Sodium 5-hydroxypentanoate** is dictated by the interplay between its two functional groups. It exists in a pH-dependent equilibrium with its free acid form, 5-hydroxypentanoic acid, and the corresponding cyclic ester, δ -valerolactone.



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Synthesis from δ-valerolactone and key chemical equilibria.

Protocol: Synthesis via Ring-Opening of δ-Valerolactone

This protocol describes a reliable, high-yield synthesis of **Sodium 5-hydroxypentanoate** from a commercially available precursor. The choice of a slight molar excess of sodium hydroxide ensures the complete consumption of the lactone starting material.

Materials:

- Tetrahydro-2H-pyran-2-one (δ-valerolactone, 1.0 g, 10 mmol)

- Sodium Hydroxide (NaOH, 0.44 g, 11 mmol)
- 90% Ethanol (23 mL)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH in 90% ethanol.
- Addition of Lactone: Add the δ -valerolactone to the ethanolic NaOH solution.
- Heating: Heat the reaction mixture to 80°C and maintain stirring for 30 minutes. The elevated temperature accelerates the saponification (ring-opening) of the cyclic ester.
- Equilibration: Remove the heat source and continue stirring at room temperature for 2 hours to ensure the reaction proceeds to completion.
- Isolation: Remove the excess solvent (ethanol and water) via rotary evaporation under reduced pressure. The resulting white solid is **Sodium 5-hydroxypentanoate**, which can be obtained in quantitative yield.[5]

Key Reactivity Profile

- Intramolecular Cyclization: Upon acidification ($\text{pH} < \text{pK}_a$), the protonated 5-hydroxypentanoic acid can undergo a reversible intramolecular esterification (cyclization) to form δ -valerolactone, especially when heated. This equilibrium is a critical consideration in formulation and storage.
- Precursor for Polymerization: The parent lactone, δ -valerolactone, is a valuable monomer for the synthesis of biodegradable aliphatic polyesters, such as poly(δ -valerolactone), via ring-opening polymerization (ROP).[4][9][10] The availability of a straightforward route to the monomer's precursor salt highlights its importance in materials science.

Analytical and Spectroscopic Characterization

Accurate characterization of **Sodium 5-hydroxypentanoate** is essential for quality control and research applications. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Spectroscopic Data

While a comprehensive public database of experimental spectra is not readily available, data from various suppliers and chemical databases confirm its structure.[\[1\]](#)[\[11\]](#) The expected spectral features are summarized below.

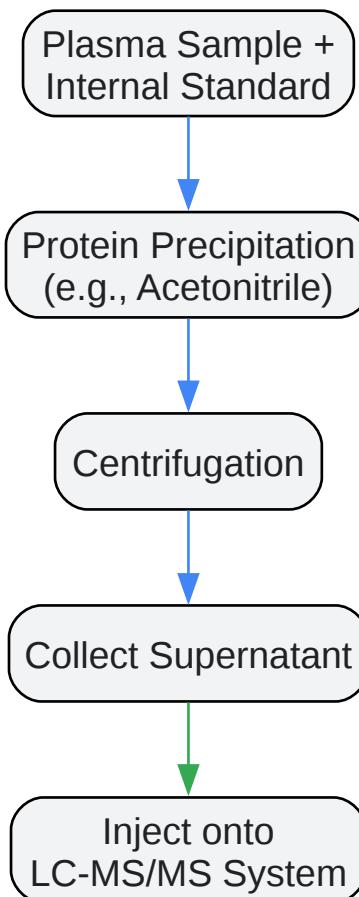
Technique	Expected Features
¹ H NMR (D ₂ O)	δ ~3.5 (t, 2H, -CH ₂ -OH), δ ~2.2 (t, 2H, -CH ₂ -COO ⁻), δ ~1.5-1.6 (m, 4H, -CH ₂ -CH ₂ -)
¹³ C NMR (D ₂ O)	δ ~180-185 (C=O), δ ~60-65 (-CH ₂ -OH), δ ~20-40 (aliphatic carbons)
FTIR (KBr, cm ⁻¹)	~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1550-1610 (strong, carboxylate C=O asymmetric stretch), ~1400-1450 (carboxylate symmetric stretch)
MS (ESI ⁻)	m/z 117.05 [M-Na] ⁻ (corresponding to the 5-hydroxypentanoate anion)

Protocol: Quantitative Analysis by LC-MS/MS

For quantification in complex matrices like plasma or formulation buffers, a robust LC-MS/MS method is required. The following protocol is a validated approach adapted from methodologies for similar short-chain hydroxy fatty acids.[\[12\]](#) It relies on detecting the parent acid after sample acidification.

Objective: To quantify 5-hydroxypentanoic acid in human plasma.

Workflow:



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Sample preparation workflow for LC-MS/MS analysis.

1. Sample Preparation: a. To 50 μ L of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). b. Add 200 μ L of acetonitrile to precipitate proteins. c. Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Phenomenex Luna C18).[\[12\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.[\[12\]](#)
- Flow Rate: 0.3 mL/min.

- Gradient: A suitable gradient to separate the analyte from matrix components.
- Rationale: The acidic mobile phase ensures the analyte is in its protonated, less polar form (5-hydroxypentanoic acid), which is retained on the C18 stationary phase.

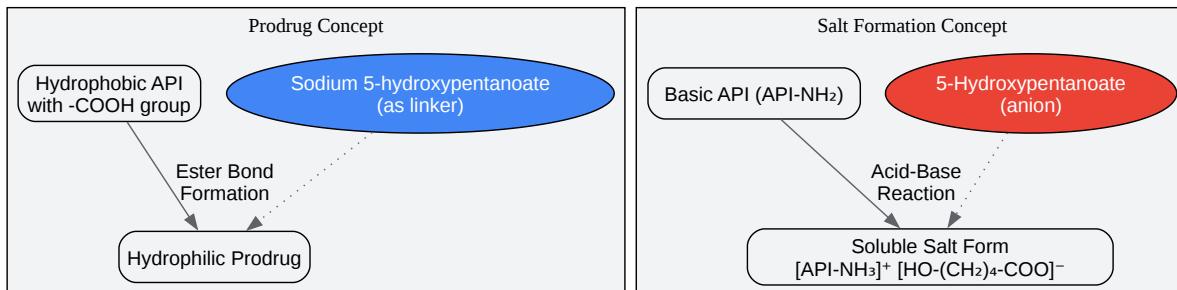
3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Negative (ESI⁻).
- Rationale: The carboxylic acid readily loses a proton in the ESI source, forming a stable [M-H]⁻ ion for detection.
- MRM Transitions:
 - Analyte: Q1: 117.1 → Q3: (Fragment ion, e.g., loss of H₂O or CO₂).
 - Internal Standard: Corresponding transition for the IS.
- Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidance.[\[12\]](#)

Utility in Pharmaceutical Research and Development

The unique bifunctional and hydrophilic nature of **Sodium 5-hydroxypentanoate** makes it a valuable entity in drug development, primarily as a building block or formulation aid.[\[3\]](#)[\[8\]](#)

- Solubility Enhancement: As a sodium salt of a hydrophilic acid, it can be used as a counter-ion to form salts with basic (cationic) active pharmaceutical ingredients (APIs). This strategy is frequently employed to improve the aqueous solubility and dissolution rate of poorly soluble drugs.
- Prodrug and Linker Technology: The terminal hydroxyl group provides a reactive handle for covalent modification. It can be incorporated as a hydrophilic linker in prodrug design or bioconjugation. The goal is often to modify the pharmacokinetic profile of a parent drug, for instance, by improving its water solubility for intravenous administration or altering its distribution and metabolism.[\[8\]](#)



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Conceptual applications in pharmaceutical development.

Conclusion

Sodium 5-hydroxypentanoate is more than a simple chemical reagent; it is a versatile platform molecule whose value is derived from its well-defined physicochemical properties. A thorough understanding of its synthesis, reactivity, and analytical profile enables researchers to leverage its dual functionality for applications ranging from the creation of advanced biodegradable polymers to the sophisticated modification of pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for its effective application in a modern research and development environment.

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